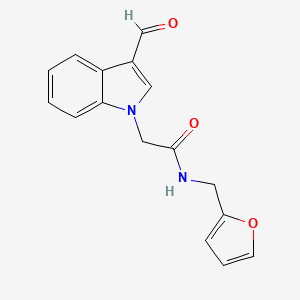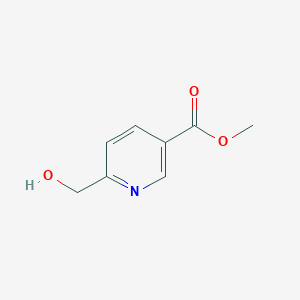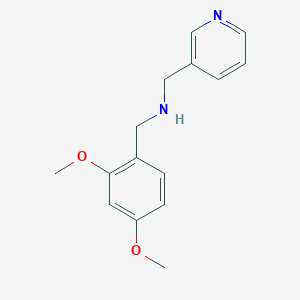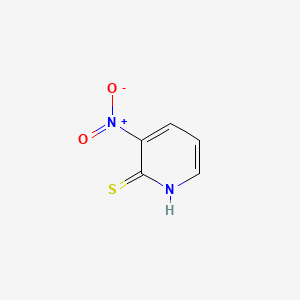
3-Nitropyridine-2-thiol
Descripción general
Descripción
3-Nitropyridine-2-thiol is a chemical compound that is part of the nitropyridine family, which are known for their various applications in chemical synthesis and pharmaceuticals. The compound features a pyridine ring, which is a basic heterocyclic organic compound with a nitrogen atom at one of the positions in the ring. The presence of the nitro group and the thiol group in the compound provides it with unique reactivity that can be exploited in different chemical reactions and syntheses.
Synthesis Analysis
The synthesis of compounds related to 3-nitropyridine-2-thiol has been explored in various studies. For instance, 2,2′-dithiobis(5-nitropyridine) has been used for the activation of the thiol function of cysteine in peptides, which is a step towards the synthesis of heterodimeric peptides . Additionally, methods for synthesizing 3-cyanopyridine-2-thiones have been developed, which involve reactions of δ-keto nitroles with sulfur and condensation with cyanothioacetamide . These methods provide a pathway for the synthesis of 3-nitropyridine-2-thiol derivatives.
Molecular Structure Analysis
The molecular structure and electronic properties of 4-nitropyridine-3-thiol, a close relative to 3-nitropyridine-2-thiol, and its derivatives have been extensively studied using density functional theory . These studies provide insights into the intramolecular hydrogen bond strength, molecular geometry, and π-electron delocalization. Such analyses are crucial for understanding the reactivity and interaction of 3-nitropyridine-2-thiol in various chemical environments.
Chemical Reactions Analysis
The reactivity of 3-nitropyridine-2-thiol derivatives in chemical reactions has been documented. For example, the selective substitution of the 3-NO2 group in 2-methyl- and 2-arylvinyl-3-nitropyridines by sulfur nucleophiles has been studied, revealing the regioselectivity and the influence on photophysical properties . This suggests that 3-nitropyridine-2-thiol could undergo similar nucleophilic substitution reactions, which could be useful in the synthesis of novel fluorescent molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and thiol groups can affect properties like dipole moment, chemical potential, and chemical hardness . These properties are important for the application of 3-nitropyridine-2-thiol in various fields, including material science and pharmaceuticals. The analysis of 3-methoxy-5,6-diamino-2-nitropyridine, a related compound, through IR, 1H NMR, MS, and elemental analysis, provides a basis for understanding the reactivity of the nitropyridine ring .
Aplicaciones Científicas De Investigación
- Synthesis and Reactions
- Scientific Field : Organic Chemistry .
- Summary of Application : 3-Nitropyridine-2-thiol is synthesized from the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Methods of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Results or Outcomes : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
-
Interleukin 1 Receptor Inhibitor
- Scientific Field : Biochemistry .
- Summary of Application : 3-Nitropyridine-2-thiol is a conjugate of 3-nitropyridine and 2-mercaptoethanethiol. It acts as an inhibitor of the interleukin 1 receptor (IL1R) that blocks the signaling pathway .
- Methods of Application : The specific methods of application are not detailed, but it involves the use of 3-Nitropyridine-2-thiol in biochemical assays to inhibit IL1R .
- Results or Outcomes : 3-Nitropyridine-2-thiol has been shown to be a potent inhibitor of viral vectors, such as the HIV virus, and also inhibits platelet aggregation .
-
Thiolated Cu(I) Cluster Formation
- Scientific Field : Inorganic Chemistry .
- Summary of Application : The direct reaction of CuI with 2,2′-dithiobis(5-nitropyridine) ligand under solvothermal conditions gives rise to the formation of the novel thiolated Cu(I) cluster .
- Methods of Application : The S−S bond of the initial ligand has broken, most likely through an in situ reductive cleavage, to yield the new anionic 5-nitro-pyridine-2-thiolate ligand .
- Results or Outcomes : The formation of the novel thiolated Cu(I) cluster .
-
Pharmaceutical Testing
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : 3-Nitropyridine-2-thiol is used in pharmaceutical testing .
- Methods of Application : The specific methods of application are not detailed, but it involves the use of 3-Nitropyridine-2-thiol in various pharmaceutical assays .
- Results or Outcomes : The outcomes of these assays can vary depending on the specific test being conducted .
-
Inhibitor of Viral Vectors
- Scientific Field : Virology .
- Summary of Application : 3-Nitropyridine-2-thiol has been shown to be a potent inhibitor of viral vectors, such as the HIV virus .
- Methods of Application : The specific methods of application are not detailed, but it involves the use of 3-Nitropyridine-2-thiol in virological assays to inhibit viral vectors .
- Results or Outcomes : The inhibition of viral vectors can help in the development of antiviral therapies .
Safety And Hazards
Propiedades
IUPAC Name |
3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191631 | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropyridine-2-thiol | |
CAS RN |
38240-29-8 | |
| Record name | 3-Nitro-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38240-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




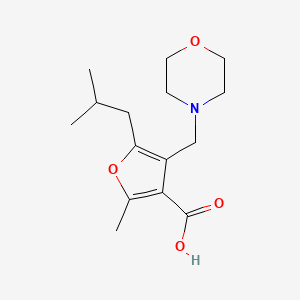
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
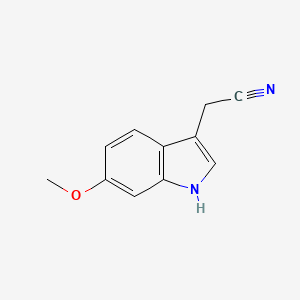
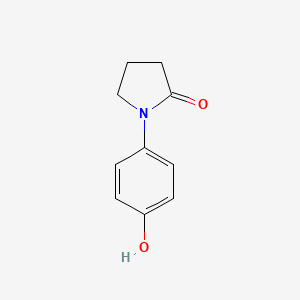
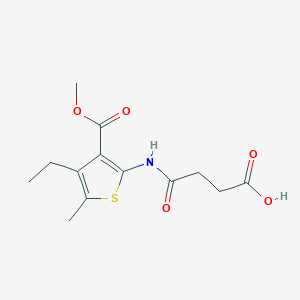
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)


